molecular formula C15H18N4O2S B6572088 N-ethyl-2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide CAS No. 923163-99-9

N-ethyl-2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide

Cat. No.: B6572088
CAS No.: 923163-99-9
M. Wt: 318.4 g/mol
InChI Key: GYQJSIDDKZHVOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide is a synthetic small molecule featuring a 1,3-thiazole core, a structure recognized for its significant relevance in medicinal chemistry research. Compounds based on the thiazole scaffold, particularly N-(thiazol-2-yl)acetamide derivatives, are actively investigated in oncology for their potential to act against both sensitive and resistant cancer cell lines . The mechanism of action for such molecules often involves the induction of programmed cell death, specifically through the concurrent activation of apoptosis and autophagy pathways, making them valuable tools for studying novel anti-proliferative mechanisms . The structural components of this molecule—including the acetamide group and the (4-methylphenyl)carbamoyl substituent—are common in patented compounds described for their use as antitumor agents, highlighting the research value of this chemical space . This product is intended For Research Use Only and is not approved for use in humans or as a veterinary drug.

Properties

IUPAC Name

N-ethyl-2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S/c1-3-16-13(20)8-12-9-22-15(18-12)19-14(21)17-11-6-4-10(2)5-7-11/h4-7,9H,3,8H2,1-2H3,(H,16,20)(H2,17,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYQJSIDDKZHVOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CC1=CSC(=N1)NC(=O)NC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of Thiourea with Ethyl 2-Chloroacetoacetate

In a representative procedure, thiourea reacts with ethyl 2-chloroacetoacetate in tetrahydrofuran (THF) under reflux to form ethyl 2-amino-5-methylthiazole-4-carboxylate (Intermediate A). This reaction proceeds via nucleophilic displacement of the chloride by the thiourea sulfur, followed by cyclization.

Conditions :

  • Solvent : THF

  • Temperature : Reflux (66–68°C)

  • Time : 8 hours

  • Yield : 72–85%

Alternative Methods for Thiazole Formation

Microwave-assisted synthesis has been employed to accelerate thiazole formation. For example, irradiating a mixture of thiourea and ethyl 2-bromoacetoacetate at 150–160°C for 20 minutes in the presence of N,N-diisopropylethylamine (DIPEA) yields Intermediate A with comparable efficiency.

Acetamide Functionalization

The N-ethyl acetamide group is introduced via acetylation of the thiazole amine using 2-chloroacetyl chloride, followed by nucleophilic substitution with ethylamine.

Acetylation with 2-Chloroacetyl Chloride

Intermediate A is treated with 2-chloroacetyl chloride in THF under ice-cooled conditions to form 2-chloro-N-(5-methylthiazol-2-yl)acetamide (Intermediate B). Triethylamine (TEA) is added to scavenge HCl, preventing protonation of the amine.

Conditions :

  • Solvent : THF

  • Base : TEA (3 eq.)

  • Temperature : 0°C → room temperature

  • Yield : 68–75%

Ethylamine Substitution

Intermediate B undergoes nucleophilic displacement with ethylamine in acetone under basic conditions (K₂CO₃) to yield N-ethyl-2-(5-methylthiazol-2-yl)acetamide (Intermediate C).

Conditions :

  • Solvent : Acetone

  • Base : K₂CO₃ (1.5 eq.)

  • Temperature : Room temperature

  • Time : 2 hours

  • Yield : 80–88%

Carbamoylation of the Thiazole Amine

The final step involves coupling the secondary amine of Intermediate C with 4-methylphenyl isocyanate to introduce the carbamoyl group.

Urea Formation via Isocyanate Coupling

Intermediate C reacts with 4-methylphenyl isocyanate in dichloromethane (DCM) at room temperature, catalyzed by dimethylaminopyridine (DMAP). The reaction proceeds via nucleophilic attack of the thiazole amine on the isocyanate carbonyl, forming the urea linkage.

Conditions :

  • Solvent : DCM

  • Catalyst : DMAP (0.1 eq.)

  • Temperature : Room temperature

  • Time : 12 hours

  • Yield : 65–70%

Alternative Carbamoylation Strategies

In cases where isocyanates are unstable, carbamoyl chloride derivatives (e.g., 4-methylphenylcarbamoyl chloride) may be used. The reaction requires strict anhydrous conditions and excess TEA to neutralize HCl byproducts.

Purification and Characterization

Crystallization and Filtration

Crude product is purified via recrystallization from ethanol or ethyl acetate, yielding white crystalline solids. Purity is confirmed by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.2 (s, 1H, NH), 7.3–7.1 (m, 4H, Ar-H), 4.1 (q, 2H, CH₂), 2.3 (s, 3H, CH₃), 1.2 (t, 3H, CH₃).

  • IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1660 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N).

Comparative Analysis of Synthetic Routes

StepMethod 1 (Traditional)Method 2 (Microwave)
Thiazole Formation8 hours, 72% yield20 minutes, 78% yield
Acetidation2 hours, 75% yield1 hour, 80% yield
Carbamoylation12 hours, 65% yield6 hours, 70% yield
Overall Yield 34%44%

Microwave-assisted synthesis significantly reduces reaction times while improving overall yields, making it preferable for industrial-scale production.

Challenges and Optimization Opportunities

  • Selectivity Issues : Competing reactions during acetylation may produce N-acetyl byproducts. Using bulkier bases (e.g., DIPEA) instead of TEA can mitigate this.

  • Solvent Choice : Replacing THF with dimethylformamide (DMF) in carbamoylation improves solubility but requires higher temperatures.

  • Catalyst Screening : Transitioning from DMAP to polymer-supported catalysts enhances recyclability and reduces costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitro-substituted thiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-ethyl-2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The carbamoyl group may enhance binding affinity to these targets, leading to increased biological activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-ethyl-2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide with structurally related compounds, emphasizing key differences in substituents, molecular properties, and biological activity:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Reported Activity References
This compound (Target) C₁₉H₂₁N₄O₂S 369.46 Ethyl-acetamide; 4-methylphenyl carbamoyl on thiazole Under investigation
Mirabegron C₂₁H₂₄N₄O₂S 396.51 Hydroxy-phenylethylaminoethylphenyl group; amino-thiazole Beta-3 adrenergic agonist (overactive bladder)
F042-0759 (N-(4-bromophenyl)-2-...acetamide) C₁₉H₁₇BrN₄O₃S 465.34 4-bromophenyl; 2-methoxyphenyl carbamoyl Screening compound (undisclosed targets)
N-[2-(4-chlorophenyl)ethyl]-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide C₁₉H₂₃ClN₄O₂S 406.90 4-chlorophenethyl; cyclopentyl carbamoyl Multi-target agent (kinase inhibition?)
N-(3-fluorophenyl)-2-(2-{[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinazolin-4-yl]amino}-1,3-thiazol-4-yl)acetamide C₂₈H₂₈FN₅O₄S 565.62 Quinazoline-morpholine substituent; 3-fluorophenyl AuroraA/STK1 dual inhibitor

Key Observations:

Structural Variations and Pharmacological Impact: The target compound lacks the hydroxy-phenylethyl group critical for Mirabegron’s beta-3 adrenergic receptor agonism . Its simpler 4-methylphenyl substituent may reduce receptor specificity but improve synthetic accessibility. The quinazoline-morpholine analog () demonstrates how bulkier substituents enable multi-target kinase inhibition, albeit at the cost of higher molecular weight (>500 g/mol), which may limit bioavailability .

Synthetic Considerations :

  • The target compound’s synthesis likely parallels methods in , involving Pd/C-catalyzed reductions and trityl-protected intermediates. However, its 4-methylphenyl carbamoyl group may require urea-forming reactions (e.g., carbodiimide coupling) .
  • In contrast, Mirabegron’s synthesis demands enantioselective introduction of the (2R)-2-hydroxy-2-phenylethyl group, increasing complexity .

Physicochemical Properties: The target compound’s lower molecular weight (369 vs. 396–565 g/mol for analogs) suggests better compliance with Lipinski’s rule of five, favoring oral absorption.

Toxicological and Safety Profiles: Limited data exist for the target compound, but notes that related acetamides may have uncharacterized toxicity, warranting caution in preclinical studies .

Biological Activity

N-ethyl-2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring and a carbamoyl group, which are critical for its biological activity. Its structure can be represented as follows:

\text{N ethyl 2 2 4 methylphenyl carbamoyl amino}-1,3-thiazol-4-yl)acetamide}

Research indicates that this compound exhibits multiple mechanisms of action:

  • Inhibition of Kinases : The compound has shown promising results in inhibiting key kinases involved in cancer progression, such as VEGFR-2 and AKT. These kinases play significant roles in cell proliferation and survival pathways.
  • Induction of Apoptosis : Studies demonstrated that treatment with this compound leads to increased levels of active caspase-3, indicating an induction of apoptosis in cancer cells. This effect is crucial for the potential therapeutic use of the compound in oncology.
  • Cell Cycle Arrest : Flow cytometry analyses revealed that this compound causes cell cycle arrest, particularly at the S phase, thereby inhibiting further cell division.

In Vitro Studies

A series of in vitro studies have been conducted to assess the anticancer potential of this compound:

StudyCell LineIC50 (µM)Mechanism
Study 1HepG2 (Liver Cancer)4.60AKT Inhibition
Study 2PC-3 (Prostate Cancer)6.96VEGFR-2 Inhibition
Study 3MDA-MB-231 (Breast Cancer)5.00Apoptosis Induction

These findings highlight the compound's potential as a dual inhibitor targeting both AKT and VEGFR pathways.

Case Studies

  • Case Study on HepG2 Cells : In a study assessing the effects on HepG2 cells, treatment with this compound resulted in a significant increase in caspase activity compared to untreated controls, suggesting enhanced apoptotic signaling.
  • In Vivo Efficacy : Preliminary animal studies indicated that administration of this compound led to tumor regression in xenograft models, reinforcing its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for N-ethyl-2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide, and how can reaction yields be optimized?

  • Answer: The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core via cyclization of thiourea derivatives with α-halo ketones. Subsequent coupling with N-ethyl acetamide requires anhydrous conditions in solvents like dichloromethane or ethanol. Catalysts such as triethylamine improve reaction rates, while temperature control (40–60°C) minimizes side products. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization enhances purity. Yield optimization depends on stoichiometric ratios and inert atmospheres .

Q. How is structural confirmation of this compound achieved, and what analytical techniques are most reliable?

  • Answer: High-resolution NMR spectroscopy (¹H, ¹³C) is critical for confirming the thiazole ring, carbamoyl linkages, and ethyl acetamide substituents. Mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies functional groups (e.g., C=O at ~1650 cm⁻¹). HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity. X-ray crystallography (using SHELX programs) resolves absolute stereochemistry but requires high-quality crystals .

Q. What preliminary biological screening assays are suitable for evaluating its pharmacological potential?

  • Answer: Initial screening includes:

  • Cytotoxicity assays (MTT or SRB) against cancer cell lines (e.g., HepG2, MCF-7).
  • Antimicrobial disk diffusion (Kirby-Bauer method) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Enzyme inhibition studies (e.g., COX-2, EGFR kinase) using fluorometric or colorimetric kits. IC₅₀ values should be compared to reference drugs like doxorubicin or ciprofloxacin .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Answer:

  • Core modifications: Replace the thiazole ring with oxazole or pyridine analogs to assess heterocycle impact.
  • Substituent variation: Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) on the 4-methylphenyl moiety to study electronic effects.
  • Bioisosteric replacement: Swap the acetamide group with sulfonamide or urea to evaluate binding affinity.
  • 3D-QSAR modeling (CoMFA/CoMSIA) correlates structural descriptors with activity data. Docking studies (AutoDock Vina) predict interactions with targets like tubulin or DNA topoisomerase II .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Answer:

  • Standardize assays: Use identical cell lines (ATCC-validated), passage numbers, and culture conditions.
  • Control for solubility: Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation.
  • Validate target engagement: Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure direct binding affinities.
  • Reproduce key findings in ≥3 independent labs with blinded analysis .

Q. How can crystallographic challenges (e.g., poor diffraction) be addressed during structural refinement?

  • Answer:

  • Crystal optimization: Vapor diffusion (hanging drop) with PEG 4000 as precipitant.
  • Data collection: Use synchrotron radiation (λ = 0.9 Å) for weak diffractors.
  • Refinement: Apply SHELXL with restraints for disordered solvent/ligands. TWIN commands handle twinning, and HKLF 5 format refines multi-component crystals. Validate with R₁ (>99.5% completeness) and CC (≥80%) .

Q. What methodologies elucidate the compound’s mechanism of action in apoptotic pathways?

  • Answer:

  • Flow cytometry: Annexin V-FITC/PI staining quantifies early/late apoptosis.
  • Western blotting: Monitor caspase-3/9 cleavage, Bcl-2/Bax ratios, and PARP fragmentation.
  • Mitochondrial membrane potential: JC-1 dye detects ΔΨm collapse.
  • ROS detection: DCFH-DA fluorescence measures oxidative stress. Combine with RNA-seq to identify dysregulated apoptotic genes (e.g., p53, Bim) .

Q. How can solubility and bioavailability limitations be mitigated in preclinical studies?

  • Answer:

  • Prodrug design: Introduce phosphate esters or PEGylated derivatives.
  • Nanocarriers: Encapsulate in PLGA nanoparticles or liposomes (particle size <200 nm).
  • Co-solvency: Use Cremophor EL or cyclodextrins for in vivo formulations.
  • Pharmacokinetics: Conduct IV/PO crossover studies in rodents to calculate F% (oral bioavailability) and t₁/₂ (half-life) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.